



Key chemical features of 2-Heptyn-1-ol

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Compound of Interest		
Compound Name:	2-Heptyn-1-ol	
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An In-depth Technical Guide on the Core Chemical Features of 2-Heptyn-1-ol

Executive Summary

2-Heptyn-1-ol is a bifunctional organic molecule that features a primary alcohol and an internal alkyne. This unique combination of reactive sites makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and other fine chemicals.[1] This technical guide provides a comprehensive overview of the key chemical features of **2-Heptyn-1-ol**, including its physicochemical properties, spectroscopic data, and important chemical transformations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-Heptyn-1-ol is a colorless liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Heptyn-1-ol



Property	Value
IUPAC Name	hept-2-yn-1-ol[1]
CAS Number	1002-36-4[1]
Molecular Formula	C7H12O[1]
Molecular Weight	112.17 g/mol [1]
Density	0.880 g/mL at 25 °C
Boiling Point	89-90 °C / 16 mmHg
Refractive Index (n ²⁰ /D)	1.455
Flash Point	78 °C (172.4 °F)
InChI Key	OGDYROFIIXDTQK-UHFFFAOYSA-N[1]
SMILES	CCCC#CCO[1]

Spectroscopic Data

The structure of **2-Heptyn-1-ol** can be unequivocally confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **2-Heptyn-1-ol** displays characteristic signals that correspond to the various protons in the molecule. The methylene protons adjacent to the hydroxyl group appear as a triplet, while the terminal methyl group of the butyl chain also presents as a triplet. The remaining methylene protons and the hydroxyl proton give rise to more complex signals.

¹³C NMR: The carbon-13 NMR spectrum is a powerful tool for identifying the carbon skeleton. The two sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm. The carbon bearing the hydroxyl group is found further downfield, while the aliphatic carbons of the butyl chain appear at higher field strengths.

Table 2: NMR Spectroscopic Data for **2-Heptyn-1-ol**



Nucleus	Chemical Shift (δ, ppm)
¹ H	Predicted values: ~0.9 (t, 3H), ~1.4 (m, 4H), ~2.2 (m, 2H), ~4.2 (t, 2H), OH signal variable
13C	Literature values may vary slightly based on solvent: ~13.6, 18.5, 30.8, 51.2, 77.5, 86.5

Infrared (IR) Spectroscopy

The IR spectrum of **2-Heptyn-1-ol** is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. A weaker, sharp absorption around 2200-2260 cm⁻¹ is indicative of the C \equiv C stretching of the internal alkyne.

Table 3: Key IR Absorptions for 2-Heptyn-1-ol

Wavenumber (cm ⁻¹)	Functional Group
3200-3600 (broad)	O-H (alcohol)
2850-2960	C-H (alkane)
2200-2260 (weak)	C≡C (alkyne)
1000-1260	C-O (alcohol)

Mass Spectrometry (MS)

The mass spectrum of **2-Heptyn-1-ol** will show a molecular ion peak (M^+) at m/z = 112. The fragmentation pattern will be influenced by the presence of the hydroxyl group and the alkyl chain. Common fragmentation pathways include the loss of water (M-18) and cleavage of the carbon-carbon bonds in the butyl group.

Experimental Protocols for Key Reactions

The dual functionality of **2-Heptyn-1-ol** allows for a wide range of chemical transformations at both the alcohol and alkyne moieties.

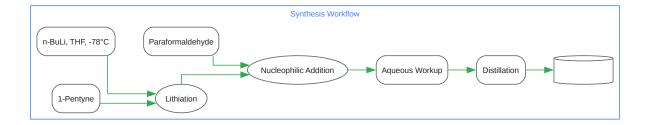
Synthesis of 2-Heptyn-1-ol



A common synthetic route to **2-Heptyn-1-ol** involves the reaction of the lithium salt of 1-pentyne with paraformaldehyde.

Experimental Protocol: Synthesis of 2-Heptyn-1-ol

- To a solution of 1-pentyne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.
- The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the lithium pentynilide.
- Paraformaldehyde is then added in one portion, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is guenched by the addition of saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by fractional distillation under reduced pressure to afford pure
 2-Heptyn-1-ol.



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Synthesis of 2-Heptyn-1-ol

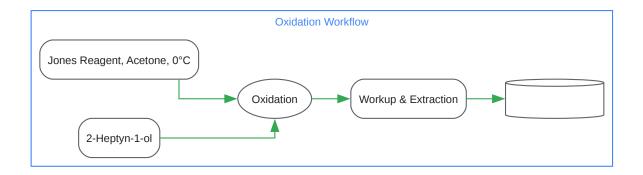


Oxidation to 2-Heptynoic Acid

The primary alcohol of **2-Heptyn-1-ol** can be readily oxidized to the corresponding carboxylic acid using Jones reagent.

Experimental Protocol: Jones Oxidation

- 2-Heptyn-1-ol is dissolved in acetone and cooled to 0 °C in an ice bath.
- Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise until the orange color of the Cr(VI) species persists.
- The reaction is quenched by the addition of isopropanol, and the solvent is removed under reduced pressure.
- The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-heptynoic acid.



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Oxidation of **2-Heptyn-1-ol**

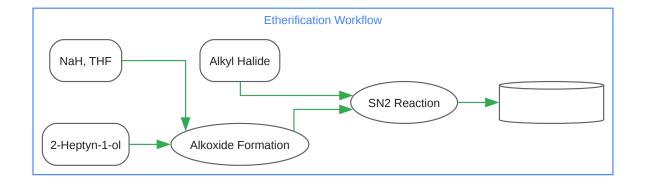
Etherification via Williamson Ether Synthesis



The hydroxyl group can be converted to an ether by deprotonation followed by reaction with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

- To a suspension of sodium hydride in anhydrous THF at 0 °C is added a solution of 2-Heptyn-1-ol in THF.
- The mixture is stirred at room temperature for 30 minutes.
- An alkyl halide (e.g., methyl iodide) is added, and the reaction is stirred overnight.
- The reaction is carefully quenched with water, and the product is extracted with diethyl ether.
- The organic layer is washed, dried, and concentrated. The crude ether is purified by column chromatography.



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Etherification of 2-Heptyn-1-ol

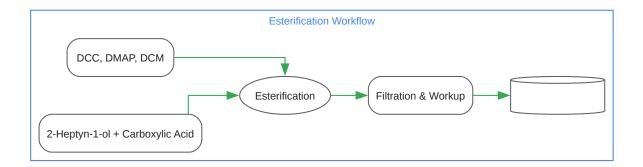
Esterification via Steglich Esterification

The alcohol can be esterified with a carboxylic acid using DCC as a coupling agent and DMAP as a catalyst.

Experimental Protocol: Steglich Esterification



- To a solution of 2-Heptyn-1-ol, a carboxylic acid (e.g., benzoic acid), and a catalytic amount
 of DMAP in dichloromethane (DCM) at 0 °C, DCC is added.
- The reaction mixture is stirred at room temperature overnight.
- The precipitated dicyclohexylurea is removed by filtration.
- The filtrate is washed with dilute acid, then with saturated sodium bicarbonate solution, dried, and concentrated.
- The resulting ester is purified by column chromatography.



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Esterification of 2-Heptyn-1-ol

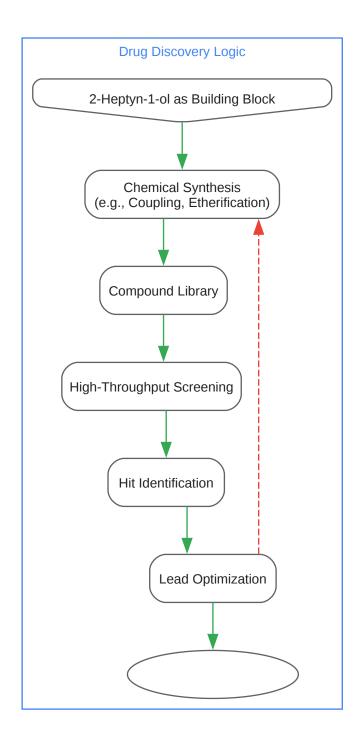
Relevance in Drug Development

While **2-Heptyn-1-ol** itself is not a therapeutic agent, its structural motifs are of significant interest in medicinal chemistry. The propargyl alcohol moiety is a known pharmacophore and has been incorporated into various biologically active molecules. The alkyne can act as a bioisostere for other functional groups or serve as a handle for "click" chemistry and other conjugation methods.

Alkynols can exhibit a range of biological activities, including potential cytotoxicity and enzyme inhibition. Therefore, when using **2-Heptyn-1-ol** as a building block, it is crucial to assess the toxicological profile of the resulting derivatives. The logical progression in a drug discovery



program would involve leveraging the reactivity of **2-Heptyn-1-ol** to generate a library of diverse compounds for biological screening and subsequent lead optimization.



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Role of 2-Heptyn-1-ol in Drug Discovery



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References

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